molecular formula C16H14BrCl2NO4 B3617185 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No. B3617185
M. Wt: 435.1 g/mol
InChI Key: YTGYZLMMZFLTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD0705, and it belongs to the class of small-molecule inhibitors that target bromodomains, which are protein domains that play a crucial role in gene expression regulation.

Mechanism of Action

BRD0705 acts as a competitive inhibitor of the acetyl-lysine binding site of the bromodomain of BRD4. This binding site is responsible for recognizing and binding to acetylated histones, which are important regulators of gene expression. By inhibiting this binding site, BRD0705 prevents the recruitment of BRD4 to chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects in various cell types and animal models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. BRD0705 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD0705 is its specificity for BRD4, which reduces the risk of off-target effects. It is also a small molecule, which makes it easier to administer and study in vitro and in vivo. However, one of the limitations of BRD0705 is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of BRD0705. One potential area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the combination of BRD0705 with other cancer treatments to enhance their efficacy. Additionally, the role of BRD4 in other diseases, such as neurological disorders, is an area of interest for future research. Finally, the optimization of the pharmacokinetics and bioavailability of BRD0705 is important for its potential clinical application.

Scientific Research Applications

BRD0705 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been implicated in the development of several diseases, including cancer, inflammation, and cardiovascular diseases. Therefore, BRD0705 has been investigated as a potential treatment for these diseases.

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO4/c1-22-14-7-15(23-2)12(6-11(14)19)20-16(21)8-24-13-4-3-9(18)5-10(13)17/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGYZLMMZFLTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Cl)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.